molecular formula C21H21N3O2 B6625620 (1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide

(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B6625620
M. Wt: 347.4 g/mol
InChI Key: AVRJOSOMJZWWHQ-ZWKOTPCHSA-N
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Description

(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, an imidazole moiety, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-19-8-3-2-7-16(19)17-12-18(17)21(25)24-13-14-5-4-6-15(11-14)20-22-9-10-23-20/h2-11,17-18H,12-13H2,1H3,(H,22,23)(H,24,25)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRJOSOMJZWWHQ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC2C(=O)NCC3=CC(=CC=C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)NCC3=CC(=CC=C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy group is introduced to a phenyl ring.

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential therapeutic applications due to its structural similarity to bioactive molecules.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Potential applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    (1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-phenylcyclopropane-1-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    (1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-hydroxyphenyl)cyclopropane-1-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and hydrogen bonding capabilities.

Uniqueness: The presence of the methoxy group in (1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide imparts unique electronic and steric properties, influencing its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

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